N,2-Diphenyl-2H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Diphenyl-2H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used as key scaffolds in medicinal chemistry . This compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with two phenyl groups attached to the nitrogen and carbon atoms of the indazole core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Diphenyl-2H-indazol-3-amine typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . One common method includes the use of 2-azidobenzaldehydes and amines under catalyst-free and solvent-free conditions . Another approach involves the Cu(OAc)2-catalyzed formation of N–N bonds in the presence of oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production methods for this compound often employ optimized synthetic schemes to achieve high yields and minimal byproducts. These methods may include the use of molecular sieves, CuI, and K2CO3 to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: N,2-Diphenyl-2H-indazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reductive cyclization can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
N,2-Diphenyl-2H-indazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,2-Diphenyl-2H-indazol-3-amine involves its interaction with specific molecular targets, such as tyrosine kinases . The compound binds to the hinge region of the kinase, inhibiting its activity and thereby exerting its anticancer effects . Additionally, it may interact with other proteins and enzymes, modulating various biological pathways .
Comparison with Similar Compounds
1H-indazole-3-amine: Shares a similar core structure but differs in the substitution pattern.
2H-indazole: Another tautomeric form of indazole with distinct chemical properties.
Uniqueness: N,2-Diphenyl-2H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indazole derivatives . Its ability to inhibit tyrosine kinases and its potential as an anticancer agent make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
63866-09-1 |
---|---|
Molecular Formula |
C19H15N3 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
N,2-diphenylindazol-3-amine |
InChI |
InChI=1S/C19H15N3/c1-3-9-15(10-4-1)20-19-17-13-7-8-14-18(17)21-22(19)16-11-5-2-6-12-16/h1-14,20H |
InChI Key |
LYNVGZUZKHAEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=CC3=NN2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.